molecular formula C19H21N5O4S2 B2777992 4-(N,N-dimethylsulfamoyl)-N-((4-(4-methoxyphenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)benzamide CAS No. 392247-67-5

4-(N,N-dimethylsulfamoyl)-N-((4-(4-methoxyphenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)benzamide

Cat. No. B2777992
M. Wt: 447.53
InChI Key: QQYTZUOAIOPXSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of a compound refers to the process or reaction used to produce it. This often involves the reaction of simpler starting materials (reagents) in the presence of a catalyst .


Molecular Structure Analysis

The molecular structure of a compound refers to the arrangement of atoms within the molecule. This can be determined using various spectroscopic methods and X-ray crystallography .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including its reactivity with other compounds and its stability under various conditions.


Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, and reactivity. These properties can give important information about how the compound behaves under different conditions .

Scientific Research Applications

Heterocyclic Compound Synthesis

One application area is in the synthesis of novel heterocyclic compounds. Research by Abu‐Hashem et al. (2020) outlines the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone. These compounds were found to have significant anti-inflammatory and analgesic activities, highlighting the potential of similar structures in drug development (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antimicrobial Activities

Another research avenue is the exploration of antimicrobial activities. Bektaş et al. (2010) synthesized novel 1,2,4-triazole derivatives and assessed their antimicrobial properties. Some compounds exhibited good to moderate activities against test microorganisms, suggesting that structurally related compounds could be developed as antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2010).

CCR5 Antagonist Synthesis

The compound's structure suggests potential use in synthesizing CCR5 antagonists, which are crucial in HIV therapy. Ikemoto et al. (2005) developed an orally active CCR5 antagonist through a practical synthesis method, indicating the importance of such structures in creating effective treatments for HIV (Ikemoto, Ito, Nishiguchi, Miura, & Tomimatsu, 2005).

Crystal Structure Analysis

Research into the crystal structure of related compounds, as done by Sharma et al. (2016), provides a basis for understanding the molecular configuration and potential interactions of 4-(N,N-dimethylsulfamoyl)-N-((4-(4-methoxyphenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)benzamide. Such studies are fundamental in drug design and development processes (Sharma, Subbulakshmi, Narayana, Sarojini, & Kant, 2016).

Safety And Hazards

The safety and hazards of a compound refer to its potential effects on human health and the environment. This information is usually available in the compound’s Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

4-(dimethylsulfamoyl)-N-[[4-(4-methoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O4S2/c1-23(2)30(26,27)16-10-4-13(5-11-16)18(25)20-12-17-21-22-19(29)24(17)14-6-8-15(28-3)9-7-14/h4-11H,12H2,1-3H3,(H,20,25)(H,22,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQYTZUOAIOPXSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=NNC(=S)N2C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(N,N-dimethylsulfamoyl)-N-((4-(4-methoxyphenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)benzamide

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